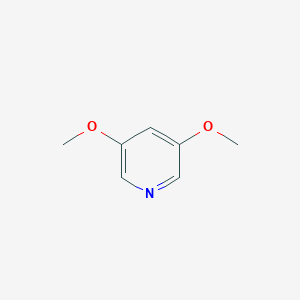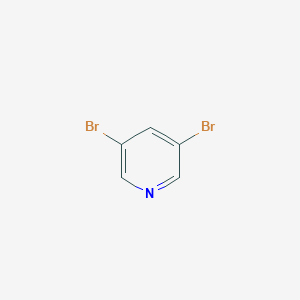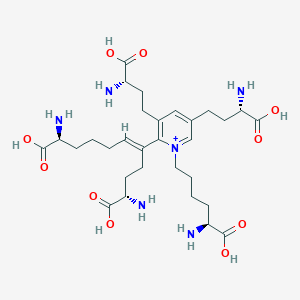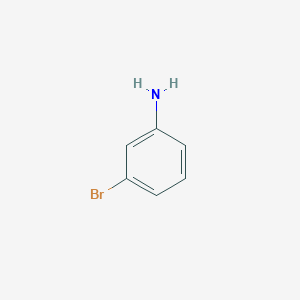
3-Bromoaniline
Overview
Description
Synthesis Analysis
Synthesis of 3-Bromoaniline and its derivatives typically involves palladium-catalyzed reactions, such as Suzuki cross-coupling reactions. These reactions are effective in incorporating various electron-donating and withdrawing functional moieties, yielding significant yields and providing insights into the molecular electrostatic potential and reactivity descriptors of the synthesized compounds (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using density functional methods. For instance, studies on compounds like 3-amino-2-bromopyridine have involved comparing theoretical vibrational frequencies with Fourier Transform Infrared and FT-Raman spectra, providing a complete vibrational assignment and analysis based on potential energy distribution (Kandasamy & Velraj, 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its versatility in organic synthesis. Reactions such as the palladium(0)-catalyzed cyclization of arylamino ketones and esters lead to the formation of 3-substituted indoles (Kasahara et al., 1986). The compound's reactivity is also evident in its electrocatalytic reduction in certain environments (Ding et al., 2010).
Physical Properties Analysis
The physical properties of this compound, especially when modified with polyaniline, show interesting features. For example, the conductivity of poly(this compound) is significantly lower than that of polyaniline, but copolymerization with polyaniline can increase its conductivity (Waware et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound derivatives have been explored through various spectroscopic and computational studies. These studies provide insights into the electronic properties, Frontier molecular orbitals, and non-linear optical behaviors, emphasizing the compound's potential in various applications (Karakas et al., 2008).
Scientific Research Applications
Organic Photovoltaic Devices : 4-Bromoanisole, a compound related to 3-Bromoaniline, is used as a processing additive in organic photovoltaic devices. It helps control phase separation and purity, improving morphology in polymer-polymer blends (Liu et al., 2012).
Chemical Synthesis : this compound is involved in a Pd-catalyzed three-component reaction with carbon dioxide and isocyanides, resulting in N3-substituted quinazoline-2,4(1H,3H)-diones (Mampuys et al., 2017).
Anticancer Research : 3-Bromopyruvate (3BP), while not this compound, is relevant as a potent anticancer agent that shows rapid toxicity to cancer cells without affecting normal tissues (Azevedo-Silva et al., 2016).
Regioselective Bromination : A method for regioselective bromination of aromatic amines using this compound has been developed. It yields selective bromination without forming dibromides (Smith et al., 2002).
Nephrotoxicity Studies : Research on 3,5-dibromoaniline, a derivative of this compound, showed it to be a potent nephrotoxicant in vitro (Hong et al., 2000).
Unnatural Tryptophans Synthesis : A new protocol using a Pd(0)/P(tBu)3 catalyst system allows efficient coupling of o-bromoanilines for producing unnatural tryptophans, showing the utility of bromoaniline derivatives in chemical synthesis (Chuang et al., 2016).
Detoxification in Soil Microorganisms : Soil microorganisms can acetylate p-Bromoaniline, possibly as a detoxification mechanism, competing with azobenzene formation and utilizing aniline formed by the metabolism of substituted urea herbicides (Tweedy et al., 1970).
Electrocatalytic Reduction of Bromate Ion : Polyaniline-modified electrodes, which can be enhanced with poly(aniline-co-3-bromoaniline) nanocomposites, are used for the electrocatalytic reduction of bromate ion, achieving high removal efficiency in aqueous solutions (Ding et al., 2010).
Electrical Conductivity : Poly(aniline-co-3-bromoaniline) nanocomposites can significantly increase the conductivity of polyaniline compared to pure polyaniline, showing applications in materials science (Waware et al., 2017).
Non-Linear Optical Properties : (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized and found to have notable non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021).
Mechanism of Action
Target of Action
3-Bromoaniline, also known as m-Bromoaniline, is a derivative of aniline where a bromine atom replaces a hydrogen atom on the benzene ring
Mode of Action
It’s known that aniline derivatives can undergo various chemical reactions, such as nucleophilic substitution . The bromine atom on the benzene ring of this compound can be replaced by other groups in the presence of a suitable nucleophile, leading to the formation of different compounds. This property is often utilized in organic synthesis .
Safety and Hazards
properties
IUPAC Name |
3-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHYLGCQVVLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060448 | |
| Record name | m-Bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; mp = 15-18 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 3-Bromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19761 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.04 [mmHg] | |
| Record name | 3-Bromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19761 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
591-19-5 | |
| Record name | 3-Bromoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromoaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-BROMOANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10298 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | m-Bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Bromoaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2DRA8MJW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



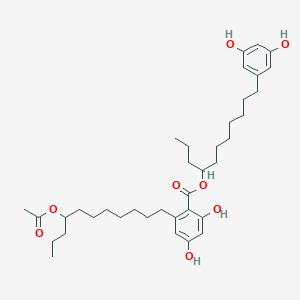
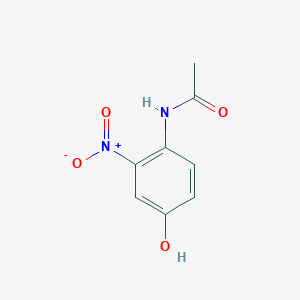
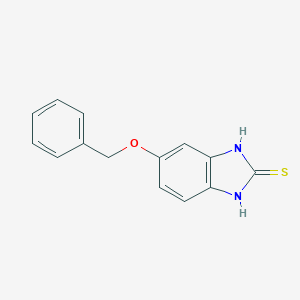
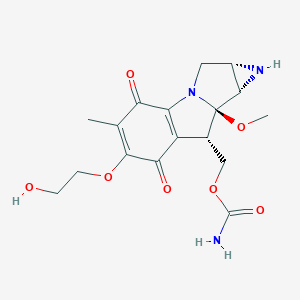
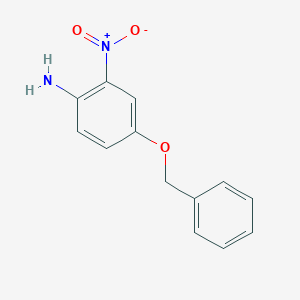
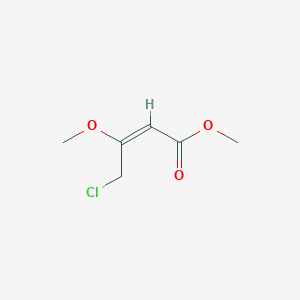
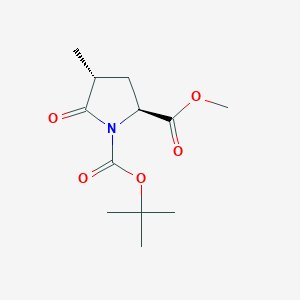
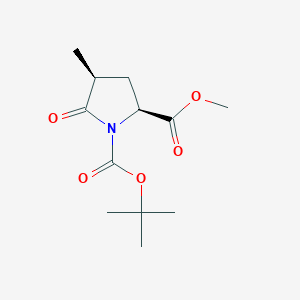

![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)

